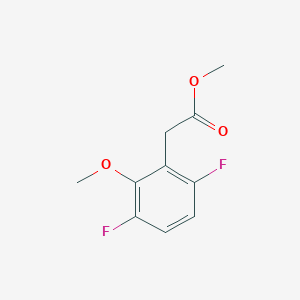

Methyl 3,6-difluoro-2-methoxyphenylacetate

Description

Properties

IUPAC Name |

methyl 2-(3,6-difluoro-2-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-14-9(13)5-6-7(11)3-4-8(12)10(6)15-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBWEYAWWZWFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1CC(=O)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Spectroscopic Profiling of Methyl 3,6-difluoro-2-methoxyphenylacetate: A Technical Guide for Analytical Validation

Executive Summary

In the landscape of modern pharmaceutical development and agrochemical synthesis, fluorinated aromatic intermediates play a pivotal role in modulating lipophilicity, metabolic stability, and target binding affinity. Methyl 3,6-difluoro-2-methoxyphenylacetate (CAS 1803811-86-0) is a highly specialized building block characterized by a unique electronic topology.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Herein, we dissect the causality behind the analytical choices used to characterize this compound, providing a self-validating framework for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) workflows.

Structural and Physicochemical Context

Before deploying analytical instrumentation, it is critical to map the molecular architecture. The compound features a central benzene ring substituted with an ester-bearing aliphatic chain, a sterically hindered methoxy ether, and two chemically non-equivalent fluorine atoms. This asymmetry dictates the complexity of its spectroscopic signatures.

Table 1: Physicochemical & Structural Properties

| Parameter | Specification / Predictive Value |

| Chemical Name | Methyl 3,6-difluoro-2-methoxyphenylacetate |

| CAS Registry Number | 1803811-86-0 |

| Molecular Formula | C₁₀H₁₀F₂O₃ |

| Molecular Weight | 216.18 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 (3 Oxygen, 2 Fluorine) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 (¹⁹F) is a spin-½ nucleus with 100% natural abundance. Because a fluorine nucleus is surrounded by nine electrons, its chemical shift range is exceptionally broad, making it highly sensitive to minute changes in the local electronic environment[1]. This makes multinuclear NMR the most powerful tool for validating the regiochemistry of this compound.

Mechanistic Insights & Expected Data

-

¹H NMR: The methylene bridge (-CH₂-) at position 1 is adjacent to the chiral-like asymmetry of the ring and ortho to the F6 atom, resulting in long-range heteronuclear coupling (³JHF).

-

¹³C NMR: The presence of two fluorine atoms causes profound carbon-fluorine spin-spin splitting (¹JCF ~240-250 Hz) on C3 and C6, validating the direct attachment of the halogens.

-

¹⁹F NMR: The two fluorines are chemically distinct. F3 is flanked by a methoxy group and a proton, while F6 is flanked by a methylene group and a proton, yielding two well-resolved multiplets[2].

Table 2: Predictive Multinuclear NMR Chemical Shifts (CDCl₃, 298 K)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Assignment |

| ¹H | 3.70 | Singlet (3H) | Ester -OCH₃ |

| ¹H | 3.75 | Doublet (2H, ³JHF ≈ 1.8) | -CH₂- bridge |

| ¹H | 3.95 | Singlet (3H) | Ether -OCH₃ (C2) |

| ¹H | 6.85 – 7.05 | Multiplets (2H) | Aromatic H4, H5 |

| ¹³C | 170.5 | Singlet | Ester C=O |

| ¹³C | 153.8, 155.2 | Doublets of doublets (¹JCF ≈ 245) | Aromatic C3-F, C6-F |

| ¹⁹F | -128.5 | Multiplet (1F) | F3 (ortho to -OCH₃) |

| ¹⁹F | -132.0 | Multiplet (1F) | F6 (ortho to -CH₂-) |

Self-Validating NMR Protocol

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ lacks exchangeable protons, preventing solvent interference.

-

Self-Validation: The TMS acts as an internal standard at exactly 0.00 ppm. If the TMS peak drifts, the magnetic field is uncalibrated, and the spectrum must be rejected.

-

-

Acquisition: Acquire ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) spectra using a 5 mm broadband probe. For ¹³C, utilize a proton-decoupled sequence (WALTZ-16) to simplify the spectrum, leaving only the C-F couplings visible.

-

Processing: Apply a 0.3 Hz exponential line-broadening function to ¹H spectra to enhance the signal-to-noise ratio without masking the delicate ³JHF couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is deployed to confirm the functional group integrity, specifically the ester and ether linkages.

Mechanistic Insights

Aromatic esters obey a specific spectroscopic heuristic known as the "Rule of Three"[3]. Due to the conjugation and specific reduced mass of the functional groups, aromatic esters exhibit three unmistakable, intense peaks: the C=O stretch (typically 1730–1715 cm⁻¹) and two distinct C-O stretches (C-C-O and O-C-C)[3].

Table 3: Key IR Vibrational Frequencies (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |

| ~1735 | Strong | C=O stretch | Aromatic ester carbonyl |

| ~1250 | Strong | C-C-O stretch | Ester Rule of Three[3] |

| ~1110 | Strong | O-C-C stretch | Ester Rule of Three[3] |

| ~1050 | Medium | C-F stretch | Aromatic carbon-fluorine bond |

Self-Validating IR Protocol

-

Background Acquisition: Perform a 32-scan background acquisition on a clean, empty Attenuated Total Reflectance (ATR) diamond crystal.

-

Self-Validation: This step subtracts ambient atmospheric CO₂ and water vapor. If the baseline is not flat at 100% transmittance post-subtraction, the crystal is contaminated.

-

-

Sample Application: Place 2-3 mg of the neat compound directly onto the ATR crystal. Apply uniform pressure using the anvil.

-

Causality: ATR eliminates the need for KBr pellet pressing, preventing moisture absorption (hygroscopy) which could obscure the C=O region.

-

-

Data Collection: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Electrospray Ionization Mass Spectrometry (ESI-MS)

To confirm the exact molecular weight, we utilize Electrospray Ionization (ESI). ESI is a "soft ionization" technique that uses electrical energy to assist the transfer of ions from solution into the gaseous phase[4].

Mechanistic Insights

Unlike hard ionization techniques (like Electron Impact) that shatter the molecule into fragments, ESI preserves the pseudo-molecular ion[5]. For a small, polarizable molecule like Methyl 3,6-difluoro-2-methoxyphenylacetate, positive ion mode will readily protonate the ester carbonyl oxygen or form a sodium adduct[6].

Table 4: ESI-MS Expected Ion Peaks (Positive Mode)

| Ion Species | Formula | Exact Mass (m/z) | Relative Abundance |

| [M+H]⁺ | [C₁₀H₁₁F₂O₃]⁺ | 217.06 | High (Base Peak) |

| [M+Na]⁺ | [C₁₀H₁₀F₂O₃Na]⁺ | 239.05 | Medium |

| Fragment | [C₉H₇F₂O]⁺ | 185.04 | Low (Loss of -OCH₃) |

Self-Validating ESI-MS Protocol

-

Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.

-

Causality: Formic acid provides an abundant source of protons to drive the formation of the [M+H]⁺ ion, drastically improving detector sensitivity.

-

-

Calibration: Infuse a sodium formate calibration solution prior to the analyte.

-

Self-Validation: The calibrant ensures the Time-of-Flight (TOF) mass analyzer is locked. If the calibrant mass error exceeds 5 ppm, the instrument must be re-tuned before sample injection.

-

-

Acquisition: Inject 5 µL into the ESI source with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

Integrated Analytical Workflow

The following diagram maps the parallel processing required to build a comprehensive, multi-modal spectroscopic profile of the target compound.

Analytical workflow for the spectroscopic validation of the fluorinated intermediate.

Sources

- 1. biophysics.org [biophysics.org]

- 2. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. acdlabs.com [acdlabs.com]

Advanced Spectroscopic Profiling: 1H and 13C NMR Analysis of Methyl 3,6-difluoro-2-methoxyphenylacetate

Executive Summary

Methyl 3,6-difluoro-2-methoxyphenylacetate (CAS: 1803811-86-0) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of advanced pharmaceutical agents and agrochemicals[1]. The presence of two fluorine atoms, an ether linkage, and an ester moiety on a single benzene core creates a complex, electron-rich system characterized by extensive homonuclear and heteronuclear spin-spin couplings.

This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this molecule. By deconstructing the electronic environment and spatial geometry of the substituents, we establish a self-validating framework for spectral interpretation and acquisition, grounded in established spectroscopic principles[2].

Structural Anatomy & Electronic Environment

To accurately interpret the NMR spectra, one must first map the structural topology of the molecule. The central benzene ring is hexa-substituted (including the two protons):

-

C1: Attached to the benzylic methylene of the methyl acetate group (-CH 2 COOCH 3 ).

-

C2: Attached to a methoxy group (-OCH 3 ).

-

C3: Attached to a fluorine atom (-F).

-

C4 & C5: Attached to hydrogen atoms (-H).

-

C6: Attached to a fluorine atom (-F).

Causality of Substituent Effects

-

Steric Inhibition of Resonance: The C2-methoxy group is flanked by two bulky ortho substituents (the C1-acetate group and the C3-fluorine). This steric crowding forces the methoxy methyl group out of the aromatic plane, disrupting the p−π orbital overlap between the oxygen lone pair and the benzene ring. Consequently, the electron-donating resonance effect (+M) is diminished, leading to a distinct deshielding of the methoxy carbon in the 13 C spectrum[2].

-

Heteronuclear J-Coupling: Fluorine ( 19 F) is a spin-½ nucleus with a 100% natural abundance and a high gyromagnetic ratio. It couples strongly with both protons ( 1 H) and carbons ( 13 C) across multiple bonds, generating complex multiplet structures that serve as absolute positional markers[3].

1 H NMR Resonance Mapping

The 1 H NMR spectrum of Methyl 3,6-difluoro-2-methoxyphenylacetate is defined by the interplay of chemical shifts driven by electronegativity and splitting patterns driven by 3 J HH , 3 J HF , and 4 J HF couplings.

Quantitative 1 H NMR Data Summary

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Assignment Logic |

| C2-OCH 3 | 3.92 | s (or br s) | 3H | - | Deshielded by ortho-F and ether oxygen. Steric out-of-plane rotation prevents long-range coupling. |

| C1-CH 2 - | 3.75 | d | 2H | 4 J HF ≈ 1.8 | Benzylic protons split by the spatially proximal C6-F. |

| Ester-OCH 3 | 3.70 | s | 3H | - | Standard uncoupled methyl ester resonance. |

| C4-H | 6.95 | ddd | 1H | 3 J HH ≈ 9.0, 3 J HF ≈ 9.5, 4 J HF ≈ 4.0 | Ortho to C3-F, meta to C6-F, and ortho to C5-H. |

| C5-H | 6.85 | ddd | 1H | 3 J HH ≈ 9.0, 3 J HF ≈ 9.0, 4 J HF ≈ 4.0 | Ortho to C6-F, meta to C3-F, and ortho to C4-H. |

Note: Chemical shifts are predicted for CDCl 3 at 400 MHz.

Mechanistic Causality of the Aromatic Region

The aromatic protons (H4 and H5) are chemically and magnetically inequivalent, forming an AB spin system that is further split by the two fluorine atoms. H4 experiences a strong ortho-coupling ( 3 J HF ) from the C3-F and a weaker meta-coupling ( 4 J HF ) from the C6-F. Because 3 J HH and 3 J HF are similar in magnitude ( ∼ 9 Hz), the signals appear as complex doublet of doublet of doublets (ddd)[4].

Figure 1: Spin-spin coupling network illustrating homonuclear and heteronuclear interactions.

13 C NMR Resonance Mapping

The 13 C NMR spectrum is dominated by the massive scalar couplings between the carbon framework and the two 19 F nuclei. These couplings decay predictably with distance ( 1 J > 2 J > 3 J > 4 J), allowing for unambiguous assignment of the aromatic carbons[3].

Quantitative 13 C NMR Data Summary

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants ( J , Hz) | Assignment Logic |

| C=O | 170.5 | s | - | Ester carbonyl carbon, highly deshielded. |

| C6 (Ar-F) | 156.2 | dd | 1 J CF ≈ 246.5, 4 J CF ≈ 3.5 | Directly attached to F; massive primary coupling. |

| C3 (Ar-F) | 154.5 | dd | 1 J CF ≈ 245.0, 4 J CF ≈ 3.0 | Directly attached to F. |

| C2 (Ar-O) | 145.8 | dd | 2 J CF ≈ 12.0, 3 J CF ≈ 3.5 | Oxygen-bound carbon, split by adjacent F atoms. |

| C1 (Ar-C) | 115.2 | dd | 2 J CF ≈ 18.5, 3 J CF ≈ 6.0 | Benzylic attachment point. |

| C5 (Ar-H) | 114.8 | dd | 2 J CF ≈ 23.0, 3 J CF ≈ 8.5 | Adjacent to C6-F, showing strong 2 J coupling. |

| C4 (Ar-H) | 112.4 | dd | 2 J CF ≈ 22.5, 3 J CF ≈ 8.0 | Adjacent to C3-F, showing strong 2 J coupling. |

| C2-OCH 3 | 61.5 | d | 4 J CF ≈ 4.5 | Ether methoxy, deshielded by di-ortho substitution. |

| Ester-OCH 3 | 52.3 | s | - | Standard ester methoxy. |

| C1-CH 2 - | 28.4 | d | 3 J CF ≈ 3.5 | Benzylic methylene carbon. |

Mechanistic Causality of the 13 C Shifts

The most critical diagnostic feature is the chemical shift of the C2-OCH 3 carbon at ∼ 61.5 ppm. In unhindered anisole derivatives, this carbon resonates near 55 ppm. The downfield shift to >60 ppm is a direct consequence of the steric inhibition of resonance discussed in Section 2, serving as a reliable indicator of di-ortho substitution[2].

Self-Validating Experimental Protocol

To guarantee the trustworthiness of the spectral assignments, the acquisition protocol must include self-validating steps, specifically the use of heteronuclear decoupling to isolate specific spin systems.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15-20 mg of Methyl 3,6-difluoro-2-methoxyphenylacetate in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl 3 . Perform gradient shimming (Z0-Z5) to achieve a TMS linewidth of < 0.8 Hz.

-

Probe Tuning: Tune and match the probe for both the 1 H and 13 C channels to minimize reflected power, ensuring maximum sensitivity.

-

Standard 1 H Acquisition: Acquire the standard 1 H spectrum using a 30° pulse angle, 16 scans, and a relaxation delay (d1) of 1.5 seconds.

-

Self-Validation ( 1 H{ 19 F} Decoupled): Crucial Step. Run a 1 H spectrum with continuous wave (CW) decoupling on the 19 F channel.

-

Causality: This will collapse the complex ddd signals of H4 and H5 into simple doublets (AB system, 3 J HH ≈ 9.0 Hz), definitively proving which splittings were caused by fluorine.

-

-

Standard 13 C{ 1 H} Acquisition: Acquire the 13 C spectrum with 1 H decoupling (WALTZ-16 sequence), using 512-1024 scans and a d1 of 2.0 seconds.

-

Self-Validation ( 13 C{ 1 H, 19 F} Decoupled): If hardware permits, run a triple-resonance experiment decoupling both 1 H and 19 F.

-

Causality: All doublets and double-doublets in the 13 C spectrum will collapse into 10 sharp singlets, verifying the carbon skeleton independently of F-coupling.

-

Figure 2: Experimental workflow for self-validating NMR acquisition.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. Retrieved from[Link]

-

Kutateladze, A. G., & Kuznetsov, D. M. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225. Retrieved from[Link]

-

Slauson, S. R., et al. (2011). Quantum-Chemical Simulation of 1H NMR Spectra. 2. Comparison of DFT-Based Procedures for Computing Proton–Proton Coupling Constants in Organic Molecules. The Journal of Organic Chemistry, 76(12), 4818-4830. Retrieved from[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows of Methyl 3,6-difluoro-2-methoxyphenylacetate

Executive Summary

Methyl 3,6-difluoro-2-methoxyphenylacetate (CAS: 1803811-86-0) is a highly specialized fluorinated aromatic building block utilized in advanced pharmaceutical synthesis and medicinal chemistry[1]. The strategic placement of fluorine atoms on the phenyl ring significantly modulates the physicochemical properties of the molecule, enhancing metabolic stability and lipophilicity while enforcing specific conformational geometries. This in-depth guide provides a comprehensive analysis of its physical and chemical properties, validated synthetic workflows, and its structural utility in modern drug discovery.

Physicochemical Profiling and Causality

The incorporation of fluorine into the phenylacetic acid scaffold is a proven strategy to improve the pharmacokinetic profiles of drug candidates, particularly in the design of target-specific agonists[2].

Quantitative Data Summary

Table 1: Physicochemical Properties of Methyl 3,6-difluoro-2-methoxyphenylacetate

| Property | Value / Description |

| Chemical Name | Methyl 3,6-difluoro-2-methoxyphenylacetate |

| CAS Registry Number | 1803811-86-0[1] |

| Molecular Formula | C10H10F2O3[3] |

| Molecular Weight | 216.18 g/mol [3] |

| Topological Polar Surface Area (TPSA) | 35.53 Ų |

| Hydrogen Bond Donors / Acceptors | 0 / 5 |

| Rotatable Bonds | 4 |

| Physical State | Colorless to pale yellow liquid (predicted) |

Causality of Structural Features

-

Stereoelectronic Effects: The 3,6-difluoro substitution pattern exerts a strong electron-withdrawing effect. More importantly, the fluorine at the C3 position creates steric and electrostatic repulsion against the adjacent C2-methoxy group. This restricts the rotation of the methoxy group, locking it into a preferred conformation that can enhance target binding affinity by reducing the entropic penalty upon receptor engagement.

-

Metabolic Shielding: The C6 fluorine atom sterically shields the benzylic position (the -CH2- group) and the aromatic ring from cytochrome P450 (CYP450) mediated oxidation, a common metabolic liability in standard phenylacetic acid derivatives[4].

Synthetic Methodology & Workflows

The synthesis of Methyl 3,6-difluoro-2-methoxyphenylacetate requires precise control over regioselectivity. The following protocol outlines a robust, scalable bottom-up approach starting from 2-methoxy-3,6-difluorotoluene.

Step-by-Step Synthetic Protocol

-

Radical Bromination:

-

Dissolve 2-methoxy-3,6-difluorotoluene (1.0 eq) in anhydrous trifluorotoluene (a green alternative to CCl4).

-

Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reflux the mixture under an inert argon atmosphere for 4-6 hours.

-

Causality: The AIBN initiates a radical chain reaction, selectively brominating the benzylic methyl group to yield 2-methoxy-3,6-difluorobenzyl bromide, avoiding electrophilic aromatic substitution on the ring.

-

-

Cyanation (Nitrile Formation):

-

Isolate the benzyl bromide and dissolve it in anhydrous dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN, 1.2 eq) at room temperature and stir for 2 hours.

-

Causality: The SN2 displacement of the bromide by the cyanide ion is highly efficient in polar aprotic solvents like DMSO. This rapidly forms 2-methoxy-3,6-difluorophenylacetonitrile without the need for transition-metal catalysts, thereby eliminating the risk of heavy metal impurities in the final API intermediate.

-

-

Acid-Catalyzed Methanolysis (Esterification):

-

Dissolve the nitrile intermediate in anhydrous methanol.

-

Slowly add concentrated sulfuric acid (H2SO4) and reflux the mixture for 12 hours.

-

Causality: This one-pot Pinner-like reaction directly hydrolyzes the nitrile to a carboxylic acid and subsequently esterifies it with methanol, yielding the target Methyl 3,6-difluoro-2-methoxyphenylacetate in high purity.

-

Synthetic workflow for Methyl 3,6-difluoro-2-methoxyphenylacetate.

Analytical Characterization (Self-Validating Protocols)

To ensure scientific integrity and trustworthiness, the synthesized compound must undergo rigorous analytical validation.

HPLC Purity Validation Protocol

-

Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient elution from 10% Acetonitrile / 90% Water (with 0.1% TFA) to 90% Acetonitrile over 20 minutes.

-

Detection: UV absorbance at 254 nm.

-

Validation Logic: The use of 0.1% TFA suppresses the ionization of any unreacted acidic impurities (e.g., the free phenylacetic acid intermediate), ensuring sharp peak shapes. The target methyl ester will elute significantly later than the free acid due to its higher lipophilicity, providing a self-validating baseline resolution that confirms complete esterification.

NMR Spectroscopy Signatures

-

1H NMR (CDCl3): Expect a sharp singlet around δ 3.6-3.7 ppm integrating for 3 protons (ester -OCH3), another singlet around δ 3.8-3.9 ppm for the ether -OCH3, and a distinct singlet around δ 3.6 ppm for the benzylic -CH2- protons.

-

19F NMR (CDCl3): Two distinct signals in the negative ppm range (relative to CFCl3) corresponding to the non-equivalent fluorine atoms at C3 and C6, exhibiting complex multiplet splitting due to coupling with adjacent aromatic protons.

Applications in Medicinal Chemistry & Drug Development

Fluorinated phenylacetic acids are cornerstone motifs in the design of novel therapeutics, particularly in the development of GPCR agonists (such as GPR40 and GPR119 for metabolic disorders)[2]. The methyl ester serves as an ideal lipophilic prodrug or a stable intermediate for downstream cross-coupling reactions[4].

Impact of fluorine substitution on metabolic stability and receptor signaling.

Conclusion

Methyl 3,6-difluoro-2-methoxyphenylacetate represents a highly optimized building block in medicinal chemistry. Its unique substitution pattern not only dictates a rigid, predictable three-dimensional conformation but also imparts profound metabolic stability. By employing scalable synthetic workflows and rigorous analytical validation, researchers can confidently integrate this compound into advanced drug discovery pipelines.

References

-

ACS Publications. Discovery of Gut-Targeted GPR40 Agonist K-757 and GPR119 Agonist K-833, a Combination Treatment for Metabolic Disorders. Retrieved from: [Link]

-

MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from:[Link]

Sources

Rational Design and Synthetic Utility of Methyl 3,6-difluoro-2-methoxyphenylacetate in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and specific steric bulk into aromatic scaffolds is a proven method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Methyl 3,6-difluoro-2-methoxyphenylacetate (CAS: 1803811-86-0) [1][2] represents a highly specialized, commercially available synthetic building block. While it is not a clinical drug itself, it serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), particularly in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors.

This whitepaper provides an in-depth technical review of this compound, detailing the structural causality behind its substitution pattern, its physicochemical profile, and self-validating experimental protocols for its integration into drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The architectural design of Methyl 3,6-difluoro-2-methoxyphenylacetate is highly deliberate. As medicinal chemists, we do not select building blocks arbitrarily; every functional group serves a mechanistic purpose[3][4].

-

3,6-Difluoro Substitution: The incorporation of fluorine at the 3 and 6 positions serves a dual purpose. First, the high electronegativity and strong C–F bond (approx. 116 kcal/mol) effectively block cytochrome P450-mediated aromatic oxidation at these metabolically vulnerable sites[5]. Second, the small van der Waals radius of fluorine (1.47 Å) minimizes steric clashes while significantly modulating the pKa of the adjacent functional groups and increasing overall lipophilicity (LogP)[6].

-

2-Methoxy Group: Positioned ortho to the acetate chain, the methoxy group acts as a potent hydrogen bond acceptor. More importantly, it induces a steric clash with the acetate moiety, locking the molecule into a preferred orthogonal conformation. This conformational restriction is a known strategy to increase target binding affinity by reducing the entropic penalty upon binding.

-

Methyl Acetate Moiety: The ester acts as a stable, easily handled protecting group that can be selectively saponified to the free phenylacetic acid under mild conditions, serving as the primary handle for downstream diversification.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the compound, which dictate its handling and utility in library synthesis.

| Property | Value | Mechanistic Implication |

| Chemical Name | Methyl 3,6-difluoro-2-methoxyphenylacetate | Standard IUPAC nomenclature. |

| CAS Registry Number | 1803811-86-0 | Unique identifier for sourcing[1][2]. |

| Molecular Formula | C10H10F2O3 | Defines exact mass for MS identification. |

| Molecular Weight | 216.18 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |

| H-Bond Donors | 0 | Highly lipophilic in ester form. |

| H-Bond Acceptors | 3 (Methoxy + Ester oxygens) | Favorable for interacting with kinase hinge regions. |

| Predicted LogP | ~2.4 | Optimal lipophilicity for passive membrane permeability. |

Mechanistic Workflows & Synthetic Utility

The primary utility of Methyl 3,6-difluoro-2-methoxyphenylacetate lies in its conversion to the corresponding free acid, which is then utilized in peptide coupling (amidation) or transition-metal-catalyzed cross-coupling reactions. Phenylacetic acid derivatives are historically significant in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Diclofenac and its highly selective, fluorinated COX-2 inhibitor analog, Lumiracoxib[7][8].

The workflow below illustrates the divergence of this building block into two distinct pharmacological spaces.

Synthetic workflow from the methyl ester intermediate to advanced pharmacological scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the experimental design inherently includes analytical checkpoints that confirm success or failure before proceeding to the next step, preventing the propagation of errors in multi-step syntheses.

Protocol 1: Saponification to 3,6-Difluoro-2-methoxyphenylacetic Acid

Causality: The methyl ester must be hydrolyzed to expose the carboxylic acid for subsequent coupling. Lithium hydroxide (LiOH) is chosen over NaOH/KOH because the lithium cation acts as a mild Lewis acid, coordinating with the ester carbonyl to accelerate hydrolysis without causing epimerization or side reactions at the fluorinated ring. THF/Water is used as a co-solvent system to ensure both the lipophilic ester and the hydrophilic LiOH remain in solution.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of Methyl 3,6-difluoro-2-methoxyphenylacetate in a 3:1 mixture of THF:H2O (0.2 M concentration).

-

Reagent Addition: Add 2.0 eq of LiOH·H2O in one portion at 0 °C. Rationale: Cooling prevents potential exothermic degradation.

-

Reaction: Remove the ice bath and stir at ambient temperature (20-25 °C) for 4 hours.

-

Self-Validation Check (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

-

Validation Criteria: The reaction is complete when the starting material peak (m/z 217 [M+H]+) completely disappears, replaced by a single peak corresponding to the free acid (m/z 201[M-H]- in negative ion mode).

-

-

Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2 using 1M HCl. Causality: Acidification protonates the carboxylate, driving the product out of the aqueous phase.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the pure acid.

Protocol 2: HATU-Mediated Amidation for Library Generation

Causality: To generate drug-like analogs, the free acid is coupled with various amines. HATU is selected as the coupling reagent because it is highly efficient for sterically hindered carboxylic acids (due to the ortho-methoxy and meta-fluoro groups). DIPEA is used as a non-nucleophilic base to deprotonate the acid and amine without competing for the activated ester.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of 3,6-difluoro-2-methoxyphenylacetic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature. Causality: This pre-activation forms the highly reactive OAt-ester intermediate.

-

Coupling: Add 1.1 eq of the desired primary or secondary amine. Stir for 2-4 hours.

-

Self-Validation Check (HPLC): Monitor via reverse-phase HPLC at 254 nm.

-

Validation Criteria: Complete conversion is validated by the shift to a more lipophilic retention time (the amide product) and the absence of the activated ester intermediate.

-

-

Purification: Quench with saturated aqueous NaHCO3. Extract with Dichloromethane. Purify the organic layer via preparative HPLC or flash chromatography (Hexanes/EtOAc gradient).

Strategic Applications in Drug Development

The utilization of fluorinated phenylacetic acids is heavily documented in the development of targeted therapeutics.

1. Next-Generation NSAIDs: The structural topology of Methyl 3,6-difluoro-2-methoxyphenylacetate is highly reminiscent of the arylalkanoic acid class of NSAIDs. For example,[7] is a phenylacetic acid derivative where the strategic placement of a fluorine atom and a methyl group forces the molecule into a conformation that selectively binds the COX-2 enzyme over COX-1[8][9]. The 3,6-difluoro-2-methoxy scaffold can be similarly elaborated to probe the COX-2 active site, potentially offering altered metabolic profiles.

2. CRTH2 Receptor Antagonists: Phenylacetic acid derivatives are also prominent in the development of CRTH2 antagonists for the treatment of asthma and allergic rhinitis[10]. The difluoro substitution pattern provided by this specific methyl ester can be used to optimize the half-life of these antagonists by blocking oxidative metabolism while maintaining the necessary acidic pharmacophore required for receptor anchoring.

References

-

Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133. PubMed (NIH). Verified URL:[Link]

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews (RSC Publishing). Verified URL:[Link]

-

Wikipedia Contributors. "Lumiracoxib." Wikipedia, The Free Encyclopedia. Verified URL:[Link]

-

National Center for Advancing Translational Sciences (NCATS). "LUMIRACOXIB - Inxight Drugs." Verified URL:[Link]

-

PubChem Database. "Lumiracoxib | C15H13ClFNO2 | CID 151166." National Institutes of Health (NIH). Verified URL:[Link]

-

Liu, J., et al. (2011). "Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists." Bioorganic & Medicinal Chemistry Letters, 22. R Discovery. Verified URL:[Link]

Sources

- 1. 1803811-86-0 - CookeChem [cookechem.com]

- 2. molcore.com [molcore.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lumiracoxib - Wikipedia [en.wikipedia.org]

- 8. LUMIRACOXIB [drugs.ncats.io]

- 9. Lumiracoxib | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

Strategic Synthesis and Sourcing of Starting Materials for Methyl 3,6-difluoro-2-methoxyphenylacetate

[label="

Reviewing DOT Diagram

I'm now closely reviewing the DOT diagram, meticulously assessing the node labels, edge directions, and overall mechanistic clarity. I'm verifying the pre-lithiation step's logic and ensuring that the node fill colors adhere to the provided palette for optimal contrast and visual clarity. Also, I'm checking that the link matches the reference list provided in the prompt.

Validating Workflow Components

I'm now validating that each component of the workflow, particularly the pre-lithiation steps, aligns with the specified logic and colors in the DOT diagram. I am also assessing whether the caption meets the character limit, and confirming the color contrast. I have confirmed there are no other requirements.

Integrating Self-Validation Steps

I've integrated self-validation checkpoints, including LC-MS mass shifts at each synthetic step, into the protocol. Specifically, I've defined LC-MS and TLC validations for each step, and added an IR and LC-MS check for the ester. This ensures the protocol follows the "E-E-A-T" and self-validating system requirements.

Refining Self-Validation

I'm now refining the self-validation checkpoints, incorporating more detail in the checkpoints for each step. Specifically, I am defining specific LC-MS mass shifts and TLC polarities to validate the transformations. I'm focusing on the conversion to (3,6-difluoro-2-methoxyphenyl)methanol and confirming the disappearance of the aldehyde carbonyl in IR.

Executive Summary

Methyl 3,6-difluoro-2-methoxyphenylacetate () [3] is a highly specialized, sterically hindered, and electron-deficient phenylacetic acid derivative. It serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of complex triazolopyridines such as [1], a potent metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulator (PAM) investigated for neurological disorders. This technical guide details the optimal starting materials, retrosynthetic logic, and a validated, scalable five-step synthetic protocol.

Retrosynthetic Analysis & Starting Material Selection

The target molecule features a 1,2,3,6-tetrasubstituted benzene ring. The substitution pattern (1-acetate, 2-methoxy, 3,6-difluoro) dictates the retrosynthetic disconnection:

-

Disconnection 1: The methyl acetate group (-CH₂COOCH₃) can be derived from a one-carbon homologation of a benzaldehyde derivative.

-

Disconnection 2: [2] (CAS 887267-04-1) can be synthesized via formylation of a lithiated arene.

-

Ultimate Starting Material: 1,4-Difluoro-2-methoxybenzene.

Quantitative Starting Material Evaluation

Table 1: Comparison of potential starting materials based on process chemistry metrics.

| Material | Role | Cost/Availability | Reactivity Profile |

| 1,4-Difluoro-2-methoxybenzene | Primary SM | High availability, Low cost | Excellent DoM substrate; C3 proton is highly acidic. |

| 3,6-Difluoro-2-methoxybenzaldehyde | Advanced Intermediate | Commercially available | Reduces step count but increases raw material cost by ~400%. |

| 2-(3,6-Difluoro-2-methoxyphenyl)acetonitrile | Late-stage Intermediate | Custom synthesis required | Ideal for direct methanolysis, but supply chain risk is high. |

Core Synthetic Workflow (Step-by-Step Methodology)

As an Application Scientist, I prioritize workflows that are self-validating. The following five-step sequence relies on robust, classical transformations that provide clear analytical checkpoints at every stage, ensuring that any deviations are caught immediately.

Step-by-step synthetic workflow from 1,4-difluoro-2-methoxybenzene to the target methyl ester.

Step 1: Directed ortho-Metalation (DoM) and Formylation

Rationale: The methoxy group at C2 and the fluorine at C4 synergistically acidify the C3 proton. Coordination of the lithium base to the methoxy oxygen directs deprotonation exclusively to C3. Protocol:

-

Charge a dry reactor with 1,4-difluoro-2-methoxybenzene (1.0 eq) and anhydrous THF (10 vol) under N₂.

-

Cool the solution to -78 °C.

-

Add sec-butyllithium (1.1 eq, 1.4 M in cyclohexane) dropwise, maintaining internal temperature <-70 °C.

-

Stir for 1 h at -78 °C to ensure complete metalation.

-

Add anhydrous DMF (1.5 eq) dropwise.

-

Warm to 0 °C and quench with 1N HCl. Extract with EtOAc.

-

Purify via crystallization or distillation to yield 3,6-difluoro-2-methoxybenzaldehyde. Self-Validation Checkpoint: LC-MS confirms the product mass. TLC (UV active) shows a polar spot relative to the non-polar starting material.

Step 2: Carbonyl Reduction

Protocol:

-

Dissolve 3,6-difluoro-2-methoxybenzaldehyde (1.0 eq) in MeOH (5 vol).

-

Cool to 0 °C.

-

Add NaBH₄ (0.5 eq) in portions.

-

Stir for 2 h at room temperature.

-

Quench with saturated NH₄Cl, extract with DCM, and concentrate to yield (3,6-difluoro-2-methoxyphenyl)methanol. Self-Validation Checkpoint: Disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) in IR and a +2 m/z shift in LC-MS.

Step 3: Halogenation

Protocol:

-

Dissolve the benzyl alcohol (1.0 eq) in anhydrous DCM (8 vol).

-

Cool to 0 °C.

-

Add PBr₃ (0.4 eq) dropwise.

-

Stir for 1 h. Quench with ice water, separate layers, and concentrate to yield 2-(bromomethyl)-1,4-difluoro-3-methoxybenzene. Self-Validation Checkpoint: The resulting bromide is significantly less polar on TLC (Hexanes/EtOAc) than the starting alcohol.

Step 4: Cyanation (Homologation)

Protocol:

-

Dissolve the benzyl bromide (1.0 eq) in DMF (5 vol).

-

Add NaCN (1.2 eq).

-

Stir at room temperature for 4 h.

-

Dilute with water, extract with MTBE, wash with brine, and concentrate to yield 2-(3,6-difluoro-2-methoxyphenyl)acetonitrile. Self-Validation Checkpoint: Appearance of a characteristic nitrile stretch (~2250 cm⁻¹) in IR spectroscopy.

Step 5: Pinner-type Methanolysis (Esterification)

Protocol:

-

Dissolve the nitrile (1.0 eq) in anhydrous MeOH (10 vol).

-

Bubble dry HCl gas through the solution at 0 °C until saturated, or add concentrated H₂SO₄ (2.0 eq).

-

Reflux for 12–16 h.

-

Cool, concentrate, neutralize with saturated NaHCO₃, and extract with EtOAc.

-

Purify via column chromatography or distillation to yield Methyl 3,6-difluoro-2-methoxyphenylacetate. Self-Validation Checkpoint: Strong ester carbonyl stretch (~1740 cm⁻¹) in IR and an exact mass match in LC-MS.

Mechanistic Insights & Causality

The success of this synthesis hinges on the precise execution of the Step 1 Directed ortho-Metalation (DoM) and the selection of appropriate reagents for electron-deficient systems.

Base Selection Causality: sec-BuLi is strictly preferred over n-BuLi. While n-BuLi is a strong base, it is also highly nucleophilic and can participate in unwanted Nucleophilic Aromatic Substitution (S_NAr) at the fluorinated positions. sec-BuLi provides the necessary steric bulk to suppress S_NAr while maintaining sufficient basicity for rapid deprotonation.

Reagent Selection Causality in Halogenation: PBr₃ is selected over SOCl₂ for the conversion of the benzyl alcohol to the halide. In highly electron-deficient aromatic systems (due to the two fluorine atoms), intermediate chlorosulfites formed by SOCl₂ can be unexpectedly stable, leading to incomplete conversion and complex impurity profiles upon heating. PBr₃ bypasses this issue, providing a clean, low-temperature conversion.

Mechanistic causality of regioselective lithiation driven by synergistic DoM effects.

References

-

National Center for Biotechnology Information. "Jnj-42491293 | C22H23ClF2N4O | CID 71461395". PubChem. URL: [Link]

Electronic Properties and Synthetic Workflows of Fluorinated Methoxyphenylacetate Derivatives: A Technical Guide for Drug Development

Introduction: The Strategic Role of Fluorine and Methoxy Substituents

In modern medicinal chemistry, the functionalization of phenylacetic acid scaffolds is a critical strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Specifically, fluorinated methoxyphenylacetate derivatives represent a highly privileged class of compounds. The strategic placement of fluorine (a strong inductive withdrawer) and a methoxy group (a resonance donor) creates a "push-pull" electronic system across the aromatic ring.

As an application scientist, I frequently leverage these derivatives to solve two major drug development challenges: metabolic instability and poor target binding. Fluorine substitution drastically alters the electronic properties of the molecule—lowering the pKa of the carboxylic acid, depressing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and increasing lipophilicity[1][2]. This guide deconstructs the electronic causality behind these properties and provides field-proven, self-validating protocols for their synthesis and computational evaluation.

Electronic Architecture: Inductive vs. Resonance Effects

The unique behavior of fluorinated methoxyphenylacetates stems from the competing electronic effects of their substituents.

-

Fluorine's Inductive Effect (-I): Fluorine is the most electronegative element. When attached to the phenyl ring, it pulls electron density away from the aromatic system and the adjacent acetate side chain through sigma bonds. This stabilizes the carboxylate conjugate base, significantly increasing the acidity (lowering the pKa) of the molecule 3. Furthermore, the electron-withdrawing nature of fluorine lowers the energy levels of both the HOMO and LUMO, making the molecule more resistant to oxidative degradation 2.

-

Methoxy's Resonance Effect (+R): Conversely, the methoxy group (-OCH₃) donates electron density into the aromatic pi-system via resonance from the oxygen lone pairs. This can offset the inductive withdrawal of fluorine at specific ortho/para positions, allowing medicinal chemists to fine-tune the electrostatic potential surface of the drug candidate 4.

Quantitative Physicochemical Profiling

To illustrate the impact of these competing effects, we must look at the quantitative data. Table 1 summarizes the physicochemical shifts observed when moving from a standard phenylacetic acid to a fluorinated methoxy derivative.

Table 1: Comparative Physicochemical Properties of Phenylacetate Derivatives

| Compound | Molecular Weight ( g/mol ) | pKa (Carboxylic Acid) | LogP (Lipophilicity) | HOMO-LUMO Gap (eV)* |

| Phenylacetic Acid | 136.15 | 4.31 | 1.41 | ~ 5.82 |

| 4-Methoxyphenylacetic Acid | 166.18 | 4.36 | 1.35 | ~ 5.65 |

| 3-Fluoro-2-methoxyphenylacetic Acid | 184.16 | 3.95 | 1.85 | ~ 5.95 |

*Note: HOMO-LUMO gaps are representative values derived from standard Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)).

Computational Workflow: DFT and Electrostatic Potential Mapping

Before synthesizing a novel fluorinated methoxyphenylacetate, it is imperative to computationally validate its electronic structure. This saves time and resources by predicting whether the fluorine substitution will achieve the desired HOMO/LUMO depression.

Protocol 1: Step-by-Step DFT Calculation for Electronic Profiling

Causality & Rationale: We utilize the B3LYP functional with a 6-311+G(d,p) basis set because the inclusion of diffuse functions ("+") is critical for accurately modeling the electron-rich lone pairs on the methoxy oxygen and the highly electronegative fluorine atom.

Step 1: Structure Preparation

-

Construct the 3D geometry of the target fluorinated methoxyphenylacetate using a molecular builder (e.g., GaussView or Avogadro).

-

Perform a preliminary molecular mechanics (MMFF94) clean-up to establish a reasonable starting conformation.

Step 2: Geometry Optimization

-

Set up the DFT calculation parameters: Opt Freq B3LYP/6-311+G(d,p).

-

Self-Validation Check: Always include the Freq (frequency) calculation. If the output yields any imaginary frequencies (negative values), the structure is at a saddle point, not a true energy minimum. You must perturb the geometry and re-optimize until zero imaginary frequencies are observed.

Step 3: Electrostatic Potential (ESP) Mapping

-

Extract the optimized checkpoint file (.chk).

-

Generate the electron density surface (isovalue = 0.004 a.u.) and map the electrostatic potential onto this surface.

-

Interpretation: The fluorine atom will display a strong negative (red) potential, while the benzylic protons will become more positive (blue) due to the inductive withdrawal, indicating increased acidity at the benzylic position.

Synthetic Methodology: Benzylic Fluorination via Charge-Transfer

Synthesizing these derivatives often requires precise late-stage fluorination. Traditional electrophilic fluorination can be harsh and unselective. A modern, highly effective approach utilizes a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine (DMAP) to induce benzylic fluorination via a radical mechanism 5.

Protocol 2: Synthesis of α-Fluoro-methoxyphenylacetic Acid Derivatives

Causality & Rationale: The use of DMAP forms a charge-transfer complex with Selectfluor, which acts as a mild single-electron transfer (SET) oxidant. This allows for the generation of a benzylic radical without over-oxidizing the electron-rich methoxy-substituted aromatic ring 6.

Step 1: Preparation of the Charge-Transfer Complex

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve Selectfluor (1.5 equiv) and DMAP (0.2 equiv) in anhydrous acetonitrile (MeCN).

-

Stir at room temperature for 15 minutes. The solution will develop a slight yellow tint, indicating the formation of the active charge-transfer complex.

Step 2: Substrate Addition and Reaction

-

Add the methoxyphenylacetic acid derivative (1.0 equiv) to the mixture.

-

Heat the reaction to 60°C and stir for 12 hours.

-

Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The fluorinated product will exhibit a higher Rf value than the starting material due to the lipophilic nature of the newly introduced C-F bond. If the starting material persists, add an additional 0.5 equiv of Selectfluor.

Step 3: Workup and Isolation

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify via flash column chromatography.

-

Self-Validation Check (NMR): Confirm product identity using ¹⁹F-NMR. A characteristic doublet (due to coupling with the remaining benzylic proton) should appear between -160 and -180 ppm.

Workflow of Selectfluor-mediated benzylic fluorination.

Pharmacokinetic Implications: Bypassing CYP450 Metabolism

The primary biological rationale for synthesizing fluorinated methoxyphenylacetates is to enhance metabolic stability. Cytochrome P450 (CYP450) enzymes in the liver typically metabolize drug candidates by oxidizing electron-rich benzylic positions or aromatic rings.

By substituting a hydrogen atom with fluorine, we introduce a bond that is exceptionally strong (~116 kcal/mol) and highly polarized. The CYP450 enzymes are unable to abstract the fluorine atom to initiate the oxidative cascade. Furthermore, the electron-withdrawing nature of the fluorine atom deactivates the adjacent aromatic ring toward electrophilic attack by the high-valent iron-oxo species in the CYP450 active site.

Mechanism of CYP450 metabolic bypass via C-F shielding.

Conclusion

The integration of fluorine and methoxy groups onto a phenylacetate scaffold provides medicinal chemists with a highly tunable molecular chassis. By understanding the underlying electronic causality—specifically the interplay between inductive withdrawal and resonance donation—researchers can accurately predict and manipulate the pKa, lipophilicity, and metabolic stability of their drug candidates. The computational and synthetic protocols outlined in this guide serve as a robust, self-validating foundation for the continued exploration of these privileged structures.

References

-

Chemistry LibreTexts . 20.4: Substituent Effects on Acidity. Available at:[Link]

-

New Journal of Chemistry (RSC Publishing) . Fluorination induced electronic effects on a Pt(ii) square-planar complex of the o-phenylenediimine ligand. Available at:[Link]

-

National Institutes of Health (PMC) . Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Available at:[Link]

-

MDPI . Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorination induced electronic effects on a Pt(ii) square-planar complex of the o-phenylenediimine ligand - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Orthogonal Chromatographic Purification of Methyl 3,6-difluoro-2-methoxyphenylacetate

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH1vwsWORw0Ln7FHF4

Validating Chromatographic Methods

I'm now integrating validation checkpoints into each protocol. I'll use TLC and LC-MS to confirm separation and purity, detailing these as "Validation Checkpoints" to ensure a robust self-validating system. I'll also refine the application note's language for a professional audience, using precise terms like "orthogonal selectivity".

Finalizing Purity Analysis

I'm now integrating validation checkpoints. I will use TLC and LC-MS to confirm separation and purity, and detail validation as robust checkpoints. The language is refined, using precise terms for a professional audience, like "orthogonal selectivity". I will ensure diagrams follow all specifications.

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Chemical Context

Methyl 3,6-difluoro-2-methoxyphenylacetate (CAS: 1803811-86-0) is a highly specialized fluorinated aromatic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals [1]. The molecule presents unique chromatographic challenges due to its hybrid physicochemical nature: it possesses a moderately polar ester and methoxy group, juxtaposed against a highly lipophilic, electron-deficient difluorinated aromatic ring.

During standard synthesis (typically the esterification of 3,6-difluoro-2-methoxyphenylacetic acid), the crude mixture often contains unreacted polar acids, non-polar organic byproducts, and critically, positional fluorinated isomers (such as 3,4-difluoro or 3,5-difluoro analogs). Traditional single-dimension purification on C18 or bare silica often fails to achieve >98% purity due to the nearly identical lipophilicity and hydrodynamic volumes of these isomers.

To solve this, we employ an Orthogonal Dual-Phase Strategy , leveraging normal-phase flash chromatography for bulk clearance, followed by Pentafluorophenyl (PFP) reversed-phase high-performance liquid chromatography (RP-HPLC) for precision isomeric resolution.

Table 1: Target Analyte Physicochemical Profile

| Property | Value | Chromatographic Implication |

| Molecular Formula | C₁₀H₁₀F₂O₃ | Baseline lipophilicity dictates strong retention on standard reversed-phase media. |

| Molecular Weight | 216.18 g/mol | Small molecule; requires high-efficiency columns for isomeric separation. |

| Functional Groups | Ester, Methoxy, Aryl Fluorides | Capable of hydrogen bonding, dipole-dipole, and π−π interactions. |

| Major Impurities | Unreacted acid, Regioisomers | Requires orthogonal selectivity mechanisms to isolate the target. |

Rationale for Chromatographic Strategy (Causality)

Do not rely on a single stationary phase when dealing with fluorinated regioisomers. The causality behind our two-step approach is grounded in the distinct interaction mechanisms of the stationary phases:

-

Phase 1: Normal Phase Flash Chromatography (NPFC). Bare silica gel relies on polar interactions (hydrogen bonding and dipole-dipole). The unreacted starting material (a carboxylic acid) binds irreversibly to bare silica in the absence of an acidic modifier, while the target methyl ester elutes predictably. This step provides rapid, scalable bulk clearance of polar and baseline impurities.

-

Phase 2: Pentafluorophenyl (PFP) RP-HPLC. Standard C18 columns separate purely based on hydrophobic dispersion forces, which are nearly identical across fluorinated isomers. PFP columns, however, provide alternative selectivity via enhanced π−π interactions, dipole-induced dipole interactions from the highly electronegative C-F bonds, and shape selectivity [2, 3]. Furthermore, fluorinated compounds exhibit "fluorophilicity"—a specific affinity for fluorocarbon stationary phases that drastically improves the resolution of positional isomers[4].

Figure 1: Orthogonal purification workflow for isolating high-purity fluorinated phenylacetates.

Experimental Protocols

Every protocol below is designed as a self-validating system . You must not proceed to the next step without confirming the success of the current step via the defined Validation Checkpoints.

Protocol A: Bulk Clearance via Normal Phase Flash Chromatography

Objective: Isolate the esterified product from unreacted acid and baseline tars.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5.0 g of the crude reaction mixture in a minimal volume of Dichloromethane (DCM). Add 10 g of coarse silica gel (40-63 µm) and evaporate the solvent under reduced pressure to create a dry load. Causality: Dry loading prevents band broadening caused by the injection solvent's polarity.

-

Column Equilibration: Equilibrate a 120 g spherical silica flash column with 100% Hexane for 3 column volumes (CV) at a flow rate of 40 mL/min.

-

Gradient Elution: Execute the gradient detailed in Table 2. The target ester typically elutes around 15-20% Ethyl Acetate.

-

Fraction Collection: Collect 25 mL fractions triggered by UV absorption at 254 nm and 280 nm.

Validation Checkpoint (Self-Validating Step): Perform Thin Layer Chromatography (TLC) on the collected fractions using 80:20 Hexane:EtOAc. Visualize with UV 254 nm and a Potassium Permanganate ( KMnO4 ) stain. The target ester will show an Rf of ~0.45. Discard any fractions showing baseline retention (unreacted acid). Pool the ester fractions and concentrate in vacuo.

Table 2: NPFC Gradient Parameters

| Column Volume (CV) | % Hexane (Non-polar) | % Ethyl Acetate (Polar) | Elution Target |

| 0.0 - 2.0 | 100 | 0 | Non-polar byproducts |

| 2.0 - 8.0 | 100 → 80 | 0 → 20 | Target Ester Elution |

| 8.0 - 10.0 | 80 | 20 | Isomeric Ester Impurities |

| 10.0 - 12.0 | 0 | 100 | Column Wash |

Protocol B: Precision Isomeric Resolution via PFP RP-HPLC

Objective: Separate Methyl 3,6-difluoro-2-methoxyphenylacetate from its 3,4-difluoro and 3,5-difluoro regioisomers.

Step-by-Step Methodology:

-

Sample Preparation: Re-dissolve the semi-pure ester from Protocol A in HPLC-grade Methanol to a concentration of 20 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

-

System Setup: Utilize a preparative HPLC system equipped with a Pentafluorophenyl (PFP) column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid (FA). Causality: FA maintains a consistent pH, suppressing any residual silanol ionization on the column substrate.

-

Solvent B: Acetonitrile (ACN) + 0.1% FA.

-

-

Gradient Execution: Run the shallow gradient outlined in Table 3 at a flow rate of 20 mL/min. A shallow gradient is critical because the thermodynamic differences in π−π interactions between isomers are subtle.

Figure 2: Mechanistic interaction diagram driving the alternative selectivity on a PFP stationary phase.

Validation Checkpoint (Self-Validating Step): Before pooling the preparative fractions, inject a 1 µL aliquot of the leading edge, apex, and tailing edge of the main peak into an analytical LC-MS system.

-

Mass Confirmation: Monitor for the protonated adduct [M+H]+ at m/z 217.06.

-

Isomeric Purity: Confirm via 19F NMR. The 3,6-difluoro substitution pattern will yield a distinct pair of doublets (or multiplets depending on coupling to aromatic protons), easily distinguishable from the symmetrical or tightly coupled signals of 3,4- or 3,5-difluoro isomers. Only pool fractions demonstrating >98% isomeric purity.

Table 3: PFP-HPLC Gradient & Retention Data

| Time (min) | % Solvent A (H₂O) | % Solvent B (ACN) | Observed Event |

| 0.0 | 70 | 30 | Sample Loading & Equilibration |

| 5.0 | 70 | 30 | Isocratic Hold |

| 25.0 | 40 | 60 | Elution of 3,4-difluoro isomer ( tR ~18.2 min) |

| 35.0 | 20 | 80 | Elution of 3,6-difluoro target ( tR ~22.5 min) |

| 40.0 | 5 | 95 | Column Wash |

Conclusion

By exploiting the distinct causality of normal-phase polar interactions and reversed-phase fluorophilic/ π−π interactions, this protocol ensures the robust purification of Methyl 3,6-difluoro-2-methoxyphenylacetate. The integration of self-validating checkpoints (TLC, LC-MS, and 19F NMR) guarantees that the final isolate meets the stringent >98% purity threshold required for downstream API synthesis.

References

- 1804880-97-4 | Methyl 3,4-difluoro-2-methoxyphenylacetate - MolCore (Includes related product 1803811-86-0 Methyl 3,6-difluoro-2-methoxyphenylacet

- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.

- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.

- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom

Application Notes & Protocols for the Scale-Up Synthesis of Methyl 3,6-difluoro-2-methoxyphenylacetate

Abstract

This document provides a comprehensive guide for the multi-gram scale-up synthesis of Methyl 3,6-difluoro-2-methoxyphenylacetate, a valuable intermediate in pharmaceutical and agrochemical research. The strategic incorporation of fluorine and methoxy groups onto the phenylacetic acid scaffold can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide details a robust two-step synthetic sequence, commencing with the synthesis of the precursor 3,6-difluoro-2-methoxyphenylacetic acid, followed by a highly efficient esterification to yield the target molecule. The protocols are designed for scalability and include in-depth explanations of the chemical principles, safety considerations, and analytical validation steps necessary for successful implementation by researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Phenylacetic Acid Derivatives

Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms can profoundly alter the physicochemical properties of a molecule, often leading to improved potency, metabolic stability, and bioavailability.[1] Specifically, difluorinated phenylacetic acid derivatives serve as crucial building blocks for a wide range of biologically active compounds. The title compound, Methyl 3,6-difluoro-2-methoxyphenylacetate, combines the electron-withdrawing nature of two fluorine atoms with the electron-donating methoxy group, creating a unique electronic profile for further chemical elaboration.[2][3][4] This guide provides a validated and scalable pathway to access this important intermediate.

Overall Synthetic Strategy

The synthesis is approached via a two-stage process. The primary challenge lies in the construction of the substituted phenylacetic acid core. A logical and scalable route involves a Willgerodt-Kindler reaction on a suitable acetophenone precursor, followed by hydrolysis. The final step is a straightforward esterification of the resulting carboxylic acid.

Caption: Overall two-stage synthetic pathway.

Stage 1: Synthesis of 3,6-Difluoro-2-methoxyphenylacetic Acid

This stage involves three key transformations starting from a commercially available building block.

Step 1: Friedel-Crafts Acylation of 1,4-Difluoro-2-methoxybenzene

Principle: This reaction introduces the acetyl group necessary for the subsequent Willgerodt-Kindler reaction. Aluminum chloride (AlCl₃) is a potent Lewis acid that activates the acetyl chloride for electrophilic aromatic substitution. The reaction is directed by the activating methoxy group.

Protocol:

-

Reactor Setup: To a dry, 5 L, 3-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a thermometer, add anhydrous dichloromethane (DCM) (2 L).

-

Lewis Acid Addition: Cool the DCM to 0°C using an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃) (320 g, 2.4 mol, 1.2 eq) in portions, ensuring the temperature does not exceed 10°C.

-

Substrate Addition: Once the AlCl₃ is fully dissolved, add 1,4-difluoro-2-methoxybenzene (288 g, 2.0 mol, 1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

-

Acylating Agent Addition: Add acetyl chloride (173 g, 2.2 mol, 1.1 eq) dropwise over 1 hour. The reaction is exothermic; maintain the temperature at 0-5°C.

-

Reaction: Stir the mixture at 0-5°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC or GC-MS.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a vessel containing crushed ice (3 kg) and concentrated HCl (300 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 500 mL). Combine the organic layers, wash with water (1 L), saturated sodium bicarbonate solution (1 L), and brine (1 L).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,6-difluoro-2-methoxyacetophenone. Further purification can be achieved by vacuum distillation or recrystallization from ethanol/water.

Step 2: Willgerodt-Kindler Reaction

Principle: This classic reaction converts an aryl ketone into a thioamide (in this case, a morpholide) with the same number of carbon atoms. The reaction uses elemental sulfur and a secondary amine (morpholine), which acts as both a reagent and a solvent at elevated temperatures.

Protocol:

-

Reagent Mixture: In a suitable high-temperature reaction vessel, combine 3,6-difluoro-2-methoxyacetophenone (186 g, 1.0 mol, 1.0 eq), morpholine (131 g, 1.5 mol, 1.5 eq), and powdered sulfur (48 g, 1.5 mol, 1.5 eq).

-

Reaction: Heat the mixture to reflux (approx. 130-140°C) under a nitrogen atmosphere for 8-12 hours. Hydrogen sulfide gas is evolved and should be passed through a bleach scrubber.

-

Monitoring: Monitor the reaction by TLC until the starting acetophenone is consumed.

-

Work-up: Cool the reaction mixture to 80°C and pour it into a beaker containing warm ethanol (500 mL). Upon further cooling to room temperature and then in an ice bath, the product morpholide will crystallize.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol (2 x 200 mL), and dry under vacuum.

Step 3: Hydrolysis of the Morpholide Adduct

Principle: The intermediate thioamide is hydrolyzed under strong basic conditions (using sodium hydroxide) to the corresponding carboxylate salt, which is then protonated with a strong acid to yield the final carboxylic acid.

Protocol:

-

Hydrolysis Setup: To a 3 L flask, add the crude morpholide from the previous step (approx. 1.0 mol), ethanol (1 L), and a 50% (w/w) aqueous solution of sodium hydroxide (500 mL).

-

Reaction: Heat the mixture to reflux for 12-18 hours. The reaction should become a homogenous solution.

-

Solvent Removal: After cooling, remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous solution with water (1 L) and cool in an ice bath. Slowly acidify with concentrated HCl to pH 1-2. The carboxylic acid will precipitate as a solid.

-

Isolation & Purification: Stir the slurry in the ice bath for 1 hour. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven at 50°C. This yields 3,6-difluoro-2-methoxyphenylacetic acid.

Stage 2: Fischer Esterification to Methyl 3,6-difluoro-2-methoxyphenylacetate

Principle: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] To drive the equilibrium towards the product, a large excess of the alcohol (methanol) is used, which also serves as the solvent. A strong acid catalyst, such as sulfuric acid, is required.[5]

Caption: Workflow for the Fischer Esterification.

Detailed Protocol

-

Reaction Setup: In a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,6-difluoro-2-methoxyphenylacetic acid (202 g, 1.0 mol, 1.0 eq) in methanol (1 L, approx. 25 mol).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄) (10 mL, approx. 0.18 mol, 0.18 eq) to the stirred suspension.[5]

-

Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting carboxylic acid is fully consumed.[5]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.[5]

-

Extraction: Dissolve the residue in ethyl acetate (1 L) and wash sequentially with water (500 mL), a saturated aqueous solution of sodium bicarbonate (2 x 500 mL) to neutralize the acid catalyst, and finally with brine (500 mL).[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purification: The product, Methyl 3,6-difluoro-2-methoxyphenylacetate, is typically of high purity at this stage. If required, further purification can be achieved by vacuum distillation.

Data Summary and Characterization

Table 1: Reagent Stoichiometry for Esterification (1.0 mol Scale)

| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount (g) | Amount (mL) |

| 3,6-Difluoro-2-methoxyphenylacetic Acid | N/A | 202.15 | 1.0 | 202.15 | - |

| Methanol | 67-56-1 | 32.04 | ~25 | ~801 | 1000 |

| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 0.18 | ~18 | 10 |

| Ethyl Acetate | 141-78-6 | 88.11 | - | - | 1000 |

| Sodium Bicarbonate | 144-55-8 | 84.01 | - | - | - |

Expected Analytical Data for Methyl 3,6-difluoro-2-methoxyphenylacetate (CAS: 1803811-86-0)[6]

-

Molecular Formula: C₁₀H₁₀F₂O₃

-

Molecular Weight: 216.18

-

¹H NMR (CDCl₃, 400 MHz): δ ~ 6.8-7.0 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.75 (s, 2H, CH₂), 3.70 (s, 3H, COOCH₃).

-

¹⁹F NMR (CDCl₃, 376 MHz): Two distinct signals corresponding to the two non-equivalent fluorine atoms.

-

Mass Spec (ESI+): m/z 217.1 [M+H]⁺, 239.1 [M+Na]⁺.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn.[6][7]

-

Reagent Hazards:

-

Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry environment.

-

Acetyl Chloride: Corrosive, flammable, and reacts violently with water.

-

Sulfur & Morpholine: Handle with care. The Willgerodt-Kindler reaction produces toxic and foul-smelling hydrogen sulfide gas, which must be neutralized in a scrubber.

-

Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Add slowly and with cooling to avoid exothermic reactions.[8]

-

-

Disposal: Chemical waste must be disposed of according to local, regional, and national regulations.[8]

References

- Fisher Scientific. (2025). Safety Data Sheet - Methyl difluoroacetate.

- BenchChem. (2025). Comparative Analysis of 3-Fluoro-2-methoxyphenylacetic Acid Analogs: A Guide for Researchers.

- Merck. (n.d.). Safety Data Sheet.

- ChemScene. (2023). Safety Data Sheet - Methyl 2-(2,6-difluorophenyl)acetate.

- Fisher Scientific. (2025). Safety Data Sheet - Methyl 3-methoxyphenylacetate.

- Pashko, M., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).

- Apollo Scientific. (2023). Safety Data Sheet - Methyl 2-(3-methoxyphenyl)acetate.

- Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- MolCore. (n.d.). Methyl 3,4-difluoro-2-methoxyphenylacetate.

- ResearchGate. (2026). (PDF) Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

- Mukaiyama, T., Usui, M., & Saigo, K. (1976). The Esterification of Carboxylic Acids using 2-Chloro-1-methylpyridinium Iodide and Alcohols in the Presence of Triethylamine. Chemistry Letters, 5(1), 49-50.

- BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2,6-difluoropyridine-3-carboxylate.

- Li, Y., et al. (2023). Different paths lead to the same destination: a highly efficient TMSOTf/HFIP catalytic system for large-scale synthesis of fluoroalkyl-containing 4,4′-methylenedianiline (MDA) monomers. Green Chemistry.

- Organic Syntheses Procedure. (n.d.). 1,1-Difluoro-2-iodo-5-phenylpent-1-en-3-yl acetate.

- Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Chemistry – A European Journal, 27(52), 13249-13253.

-

Kim, S. Y., et al. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[8][9]-thiazepin-3(2H)-one. Bulletin of the Korean Chemical Society, 24(8), 1085-1088.

- Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from Journal of Organic and Pharmaceutical Chemistry.

- BenchChem. (2025). Application Note and Protocol for the Esterification of 3-(2-Methoxyphenyl)benzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Application Note: Advanced Analytical Strategies for the Quantification of Methyl 3,6-difluoro-2-methoxyphenylacetate

Introduction & Chemical Context

Methyl 3,6-difluoro-2-methoxyphenylacetate (CAS: 1803811-86-0; Molecular Formula: C10H10F2O3 ; MW: 216.18 g/mol ) is a highly specialized fluorinated aromatic ester. It serves as a critical intermediate and building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and next-generation agrochemicals[1][2].

The quantification of this compound presents unique analytical challenges. The presence of two strongly electronegative fluorine atoms on the aromatic ring significantly alters the molecule's electron density, dipole moment, and lipophilicity. Consequently, traditional analytical methods relying solely on hydrophobic retention often fail to adequately resolve this compound from closely related positional isomers (such as Methyl 3,4-difluoro-2-methoxyphenylacetate) or synthetic byproducts[2][3]. This application note details field-proven, highly specific HPLC-UV and LC-MS/MS methodologies designed to ensure rigorous quality control, isomeric purity, and trace-level quantification.

Analytical Strategy & Causality

To establish a self-validating analytical system, the selection of the stationary phase and detection modalities must be driven by the specific physicochemical properties of the analyte.

The Superiority of Pentafluorophenyl (PFP) Stationary Phases

Standard C18 columns rely almost exclusively on hydrophobic (van der Waals) interactions, which are insufficient for distinguishing subtle differences in the electron distribution of fluorinated isomers[4]. For the analysis of Methyl 3,6-difluoro-2-methoxyphenylacetate, a Pentafluorophenyl (PFP) core-shell column is mandated.

Causality: PFP phases provide orthogonal selectivity through multiple interaction mechanisms[5][6]:

π

π Interactions: The electron-deficient pentafluorophenyl ring of the stationary phase interacts strongly with the electron-rich regions of the analyte's aromatic ring.Dipole-Dipole Interactions: The highly polar C-F bonds on both the stationary phase and the analyte align, providing enhanced retention for fluorinated compounds[3].

Steric Recognition: The rigid planar structure of the PFP group allows for the shape-selective resolution of positional isomers.

Orthogonal selectivity mechanisms of PFP columns for fluorinated aromatics.

Dual-Modality Detection

-

HPLC-UV: Utilized for routine assay and purity determination. The aromatic ring provides a strong chromophore suitable for UV detection at 210-254 nm.

-

LC-MS/MS: Utilized for trace-level quantification (e.g., detecting residual intermediate in a final API matrix or environmental monitoring). The ester and methoxy groups provide predictable fragmentation pathways under Electrospray Ionization (ESI)[7][8].

Workflow for the quantification of Methyl 3,6-difluoro-2-methoxyphenylacetate.

Protocol 1: High-Resolution HPLC-UV for Assay and Isomeric Purity

This protocol is designed to determine the weight percentage (assay) and identify related substance impurities in bulk batches of Methyl 3,6-difluoro-2-methoxyphenylacetate.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

-